N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a 3-acetylphenyl group attached to the acetamide nitrogen and a 4-fluorophenylsulfanyl moiety. Its unique substitution pattern distinguishes it from analogues, influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2S/c1-11(19)12-3-2-4-14(9-12)18-16(20)10-21-15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSMERPYICRIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the reaction of 3-acetylphenylamine with 4-fluorobenzenethiol in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often involving a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that similar compounds often interact with specific molecular targets, modulating enzyme or receptor activity to elicit therapeutic effects. For example, derivatives containing thiophene rings have demonstrated effectiveness against multiple cancer types, suggesting that this compound may also possess notable anticancer properties .
Mechanism of Action
The mechanism of action for this compound likely involves the inhibition of key metabolic pathways through interaction with enzymes or receptors. Preliminary studies suggest that it may affect cellular signaling pathways critical for cancer cell proliferation and survival, although further research is needed to elucidate these interactions fully.
Case Study: Antiproliferative Effects
A study conducted on related thiophene derivatives revealed their ability to reduce cell proliferation in liver HepG2, breast MCF-7, and lung A549 cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced biological activity, providing a framework for future investigations into this compound .
Material Science
Polymer Chemistry
this compound has potential applications in polymer chemistry due to its unique chemical structure, which can be integrated into various polymer matrices. The incorporation of such compounds can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced material applications.
Case Study: Polymer Modification
Research has demonstrated that the addition of sulfanyl-containing compounds to polymer formulations can improve their mechanical strength and thermal resistance. This application is particularly relevant in developing materials for high-performance applications, such as aerospace and automotive industries.
Antimicrobial Properties
Compounds similar to this compound have shown promising antimicrobial activities. The presence of the fluorinated phenyl group enhances the compound's interaction with microbial targets, potentially leading to effective antimicrobial agents against resistant strains .
Case Study: Antimicrobial Efficacy
In vitro studies have indicated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly influence antimicrobial potency, guiding future modifications for improved efficacy .
Summary of Applications
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The acetyl and fluorophenyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The sulfanyl bridge can facilitate the formation of reactive intermediates that interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Acetamide Nitrogen
- N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide: This analogue replaces the 3-acetylphenyl group with a 4-fluorophenyl group. It is commercially available and used in screening studies .
- N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide :
Incorporates a chloro-fluorophenyl group and a triazole-pyridine sulfanyl moiety. The bulkier heterocyclic group increases steric hindrance, impacting enzyme binding kinetics . - 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide (JARPUQ): Features a pyrimidine sulfanyl group, enhancing hydrogen-bonding capacity. Crystal structure studies reveal dense molecular packing due to intermolecular N–H···O interactions .
Variations in the Sulfanyl-Linked Group
- N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c) :
A hexahydroquinazolinyl sulfanyl derivative with demonstrated MMP-9 inhibition (Kd = 320 nM). The extended aliphatic chain and cyclic amide group enhance hydrophobic interactions in enzyme pockets . - 2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(4-iodophenyl)acetamide :
Substitution with a triazole-iodophenyl group confers antimicrobial activity (MIC = 8–32 µg/mL against E. coli). The iodine atom increases molecular weight and polarizability .
Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
- The 3-acetylphenyl group in the target compound introduces a polar ketone, likely improving water solubility compared to halogenated analogues (e.g., 4-fluorophenyl derivatives) .
Enzyme Inhibition
- 3c (MMP-9 inhibitor) : Binds to the hemopexin-like domain, blocking homodimerization and angiogenesis (IC50 = 500 nM) .
- Pyridine-containing acetamides (e.g., 5RGZ) : Inhibit SARS-CoV-2 main protease via interactions with HIS163 and ASN142 (binding affinity < −22 kcal/mol) .
- Target Compound : Predicted to inhibit MMPs or proteases due to structural similarity to 3c, though the acetyl group may alter binding kinetics.
Antimicrobial Activity
- Triazolylsulfanyl acetamides (e.g., Compound 39) : Exhibit MIC values of 16 µg/mL against Gram-positive bacteria .
Biological Activity
N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide, a compound with notable structural characteristics, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an acetylphenyl group and a fluorinated phenyl group linked through a sulfanyl (thioether) bond. This unique combination is believed to enhance its biological activity by facilitating interactions with various biological targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively, with reported MICs ranging from 15.625 to 125 μM for specific strains .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |
| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |
| Escherichia coli | Not tested | - |
2. Anticancer Activity
The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and A549 (lung) cells. Studies indicate that it significantly reduces cell viability, particularly in MCF-7 cells, which are more sensitive compared to other lines .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HepG2 | 20 | Moderate inhibition |
| MCF-7 | 10 | High inhibition |
| A549 | 30 | Moderate inhibition |
The mechanism underlying the biological activity of this compound involves interactions with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound modulates key biochemical pathways associated with cell growth and survival, particularly in cancer cells.
Case Studies
Several studies have explored the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound displayed bactericidal activity against MRSA strains, outperforming traditional antibiotics like ciprofloxacin in biofilm inhibition assays .
- Anticancer Screening : In a multicellular spheroid model, this compound was identified as a lead candidate for further development due to its potent antiproliferative effects against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
